
2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)hydrazinecarboxamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high stability and reactivity, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)hydrazinecarboxamide typically involves the reaction of 1,1,1,3,3,3-Hexafluoro-2-propanol with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors with precise temperature and pressure controls. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)hydrazinecarboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various fluorinated derivatives.
Reduction: Reduction reactions can lead to the formation of simpler hydrazine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include various fluorinated organic compounds, which can be further utilized in different chemical processes and applications.
Applications De Recherche Scientifique
2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)hydrazinecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity, allowing it to form stable complexes with various biomolecules. This interaction can lead to the inhibition of specific enzymes or the modulation of biological pathways, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1,3,3,3-Hexafluoro-2-propanol
- 1,1,1,3,3,3-Hexafluoroisopropyl alcohol
- Bis(trifluoromethyl)methanol
Uniqueness
Compared to similar compounds, 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)hydrazinecarboxamide exhibits unique reactivity due to the presence of both hydrazine and fluorinated groups
Propriétés
Numéro CAS |
1747-05-3 |
|---|---|
Formule moléculaire |
C4H5F6N3O2 |
Poids moléculaire |
241.09 g/mol |
Nom IUPAC |
[(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)amino]urea |
InChI |
InChI=1S/C4H5F6N3O2/c5-3(6,7)2(15,4(8,9)10)13-12-1(11)14/h13,15H,(H3,11,12,14) |
Clé InChI |
QJVQWGYYYHZRHB-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(N)NNC(C(F)(F)F)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



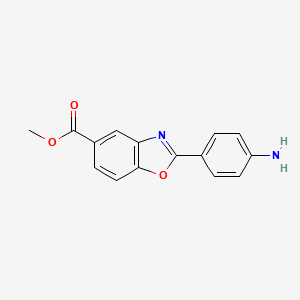

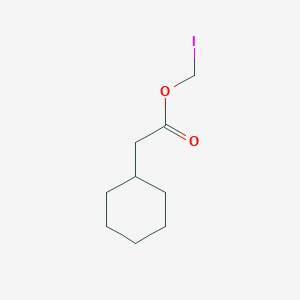
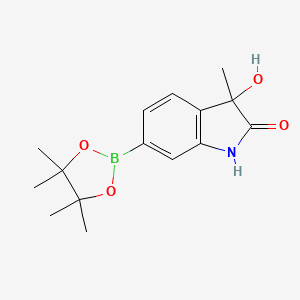
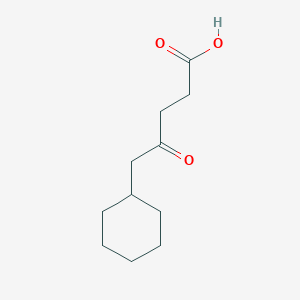
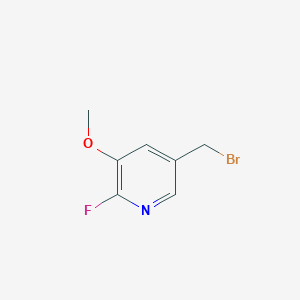

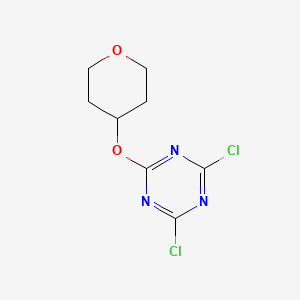
![6-([1,1'-Biphenyl]-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B13992026.png)

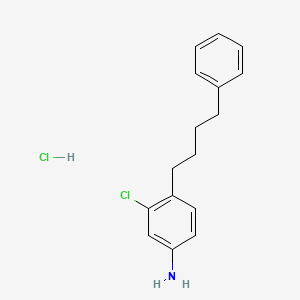
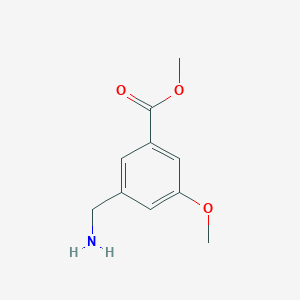
![7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13992049.png)
